molecular formula C19H24N4O2S B11381524 N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide

N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide

Cat. No.: B11381524
M. Wt: 372.5 g/mol
InChI Key: BCAIARCDBGMVSM-UHFFFAOYSA-N
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Description

    N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide: is a chemical compound with the molecular formula .

  • Its systematic name indicates its structure: a thiadiazole ring fused to a pyrrolidinone ring, with a 3,5-dimethylphenyl group attached.
  • This compound falls within the class of heterocyclic organic molecules, which often exhibit diverse biological activities.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of a suitable amine (such as 3,5-dimethylphenylamine) with a thiadiazole derivative (e.g., 1,3,4-thiadiazol-2-amine).

      Reaction Conditions: These reactions typically occur under mild conditions, often using organic solvents and appropriate catalysts.

      Industrial Production: While industrial-scale production methods may vary, laboratories can synthesize this compound using established protocols.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For oxidation, reagents like hydrogen peroxide or m-chloroperbenzoic acid are used. Reduction can be achieved with hydrides (e.g., lithium aluminum hydride). Substitution reactions involve nucleophiles (e.g., amines).

      Major Products: Depending on the reaction, products may include derivatives with modified functional groups or altered substituents.

  • Scientific Research Applications

      Biology: It may serve as a scaffold for designing bioactive molecules due to its heterocyclic structure.

      Medicine: Investigations explore its pharmacological properties, such as potential anticancer or antimicrobial effects.

      Industry: Its use in materials science or as a building block for other compounds is also relevant.

  • Mechanism of Action

    • The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C19H24N4O2S

    Molecular Weight

    372.5 g/mol

    IUPAC Name

    N-[5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

    InChI

    InChI=1S/C19H24N4O2S/c1-11(2)5-16(24)20-19-22-21-18(26-19)14-9-17(25)23(10-14)15-7-12(3)6-13(4)8-15/h6-8,11,14H,5,9-10H2,1-4H3,(H,20,22,24)

    InChI Key

    BCAIARCDBGMVSM-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CC(C)C)C

    Origin of Product

    United States

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